Cas no 25743-64-0 (2-Propenoicacid, 3-[4-(acetyloxy)phenyl]-, ethyl ester)
25743-64-0 structure
Product Name:2-Propenoicacid, 3-[4-(acetyloxy)phenyl]-, ethyl ester
CAS No:25743-64-0
MF:C13H14O4
MW:234.247864246368
CID:291357
PubChem ID:5355595
Update Time:2025-04-19
2-Propenoicacid, 3-[4-(acetyloxy)phenyl]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoicacid, 3-[4-(acetyloxy)phenyl]-, ethyl ester
- ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate
- 4-acetoxy-trans-cinnamic acid ethyl ester
- 4-Acetoxy-trans-zimtsaeure-aethylester
- AC1NS7S7
- NSC40947
- SureCN9833103
- DTXSID80417995
- NSC-40947
- 25743-64-0
- SCHEMBL9833103
- SCHEMBL9833107
-
- Inchi: 1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+
- InChI Key: IFUFLGMRDPXNFA-RMKNXTFCSA-N
- SMILES: O(C(C)=O)C1C=CC(/C=C/C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 234.08922
- Monoisotopic Mass: 234.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.6A^2
Experimental Properties
- Density: 1.145
- Boiling Point: 350.1°C at 760 mmHg
- Flash Point: 173.3°C
- Refractive Index: 1.543
- PSA: 52.6
- LogP: 2.18820
2-Propenoicacid, 3-[4-(acetyloxy)phenyl]-, ethyl ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
25743-64-0 (2-Propenoicacid, 3-[4-(acetyloxy)phenyl]-, ethyl ester) Related Products
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